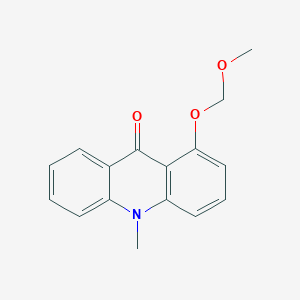

1-(Methoxymethoxy)-10-methylacridin-9(10H)-one

CAS No.: 91105-98-5

Cat. No.: VC17333755

Molecular Formula: C16H15NO3

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91105-98-5 |

|---|---|

| Molecular Formula | C16H15NO3 |

| Molecular Weight | 269.29 g/mol |

| IUPAC Name | 1-(methoxymethoxy)-10-methylacridin-9-one |

| Standard InChI | InChI=1S/C16H15NO3/c1-17-12-7-4-3-6-11(12)16(18)15-13(17)8-5-9-14(15)20-10-19-2/h3-9H,10H2,1-2H3 |

| Standard InChI Key | NQHNHEVTFUDXLN-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C(=CC=C2)OCOC)C(=O)C3=CC=CC=C31 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1-(Methoxymethoxy)-10-methylacridin-9(10H)-one is formally identified by its International Union of Pure and Applied Chemistry (IUPAC) name and CAS registry number 91105-98-5. The compound’s structure consists of an acridinone backbone—a tricyclic system comprising two benzene rings fused with a pyridone moiety—substituted at the 1-position with a methoxymethoxy group (-OCHOCH) and at the 10-position with a methyl group (-CH). Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 269.29 g/mol |

| Density | Not reported |

| Boiling Point | Not reported |

| Flash Point | Not reported |

The absence of experimental data on density, boiling point, and flash point underscores the need for further characterization.

Spectroscopic and Computational Data

While spectral data for 1-(Methoxymethoxy)-10-methylacridin-9(10H)-one are unavailable, related acridinones provide insights. For example, 1-hydroxy-3-methoxy-10-methylacridone (PubChem CID 5377412) exhibits a molecular weight of 255.27 g/mol and a LogP value of 2.44, suggesting moderate lipophilicity . Nuclear magnetic resonance (NMR) spectra of analogous compounds typically show aromatic proton signals between 6.5–8.5 ppm and methoxy group signals near 3.8 ppm . Computational models predict that the methoxymethoxy group in the target compound may enhance solubility compared to hydroxyl-substituted analogs, though experimental validation is required.

Synthesis and Structural Modification

Synthetic Routes

The synthesis of acridinone derivatives generally involves condensation reactions between anthranilic acid derivatives and cyclic ketones or phenols. For 1-(Methoxymethoxy)-10-methylacridin-9(10H)-one, a plausible pathway includes:

-

Condensation: Reacting methyl anthranilate with a substituted resorcinol derivative (e.g., 5-methyl resorcinol) in a high-boiling solvent like heptanol.

-

Cyclization: Facilitating ring closure via acid catalysis, as demonstrated in the synthesis of 1-hydroxy-3-methylacridin-9(10H)-one using p-toluene sulfonic acid .

-

Functionalization: Introducing the methoxymethoxy group through alkylation or etherification reactions post-cyclization.

This multi-step approach aligns with methods used for structurally similar compounds, though optimization is necessary to improve yield and purity.

Challenges in Synthesis

Key challenges include:

-

Regioselectivity: Ensuring precise substitution at the 1- and 10-positions to avoid isomeric byproducts.

-

Stability of Methoxymethoxy Group: The labile nature of the methoxymethoxy ether may necessitate protective strategies during synthesis.

-

Purification: Acridinones often require chromatographic separation due to their planar, aromatic structures, which can lead to co-elution with impurities .

Biological Activity and Mechanisms

Anticancer and DNA-Intercalating Properties

Acridinones are known DNA intercalators, a mechanism exploited in chemotherapeutics like amsacrine. The planar acridinone core of 1-(Methoxymethoxy)-10-methylacridin-9(10H)-one may allow it to insert between DNA base pairs, inhibiting replication and transcription. Substitutions at the 1-position could modulate binding affinity; for instance, methoxymethoxy’s bulkiness may reduce intercalation compared to hydroxyl groups .

Enzymatic Inhibition

Analogous compounds inhibit enzymes such as aromatase (cytochrome P450 19A1), which is critical in estrogen biosynthesis. Wouatsa et al. reported that 1,3-dihydroxy-4-methoxy-10-methylacridin-9(10H)-one from Zanthoxylum leprieurii suppresses aromatase activity by 78% at 50 µM, suggesting potential applications in hormone-dependent cancers . Whether the methoxymethoxy derivative shares this activity remains unexplored.

Comparative Analysis of Acridinone Derivatives

The following table compares 1-(Methoxymethoxy)-10-methylacridin-9(10H)-one with related compounds:

Structural variations significantly influence bioactivity. For example, hydroxyl groups enhance hydrogen bonding with biological targets, while methoxy groups increase lipophilicity and membrane permeability .

Future Research Directions

Pharmacokinetic Studies

Investigating the absorption, distribution, metabolism, and excretion (ADME) of 1-(Methoxymethoxy)-10-methylacridin-9(10H)-one is critical. Predictive models suggest that its methoxymethoxy group may improve oral bioavailability compared to hydroxylated analogs, but in vivo studies are needed.

Targeted Biological Assays

Priority areas include:

-

Antimicrobial Screening: Testing against drug-resistant bacterial strains.

-

Cytotoxicity Profiling: Evaluating effects on cancer cell lines (e.g., MCF-7, HeLa).

-

Enzymatic Inhibition: Assessing activity against kinases, topoisomerases, and cytochrome P450 enzymes.

Structural Optimization

Modifying the methoxymethoxy group to balance solubility and activity could yield derivatives with enhanced therapeutic indices. For instance, replacing the methoxymethoxy with a polyethylene glycol (PEG) chain might improve water solubility without compromising intercalation capacity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume